molecular formula C25H22N6O3 B611380 Tirabrutinib CAS No. 1351636-18-4

Tirabrutinib

Cat. No. B611380
M. Wt: 454.49
InChI Key: SEJLPXCPMNSRAM-GOSISDBHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tirabrutinib, also known as Velexbru, is a drug used for the treatment of autoimmune disorders and hematological malignancies . It was approved in March 2020 in Japan for the treatment of recurrent or refractory primary central nervous system lymphoma . Tirabrutinib is an irreversible inhibitor of Bruton’s tyrosine kinase .


Synthesis Analysis

Tirabrutinib is synthesized using 4-phenoxyaniline as a raw material by chemical reaction in the presence of a phase transfer catalyst (TBAB) .


Molecular Structure Analysis

Tirabrutinib is an orally administered, small molecule, Bruton’s tyrosine kinase (BTK) inhibitor . It irreversibly and covalently binds to BTK in B cells .


Chemical Reactions Analysis

Tirabrutinib exerts an anti-tumor effect by regulating multiple BTK downstream signaling proteins, such as NF-κB, AKT, and ERK, in ABC-DLBCL . It also inhibits the cell growth of both TMD8 and U-2932 cells in correlation with the inhibition of BTK autophosphorylation .


Physical And Chemical Properties Analysis

The safety, tolerability, efficacy, and pharmacokinetics of tirabrutinib, a second-generation, highly selective oral Bruton’s tyrosine kinase inhibitor, were evaluated for relapsed/refractory primary central nervous system lymphoma .

Scientific Research Applications

  • Treatment of Haematological Malignancies : Tirabrutinib has been approved in Japan for treating recurrent or refractory primary central nervous system lymphoma (PCNSL) and is under review for Waldenström's macroglobulinemia and lymphoplasmacytic lymphoma. It shows effectiveness in treating B-cell related cancers by inhibiting aberrant B cell receptor signaling (Dhillon, 2020).

  • High Efficacy in Waldenström’s Macroglobulinemia : A multicenter, phase II study revealed that tirabrutinib is highly effective for both untreated and relapsed/refractory Waldenström’s macroglobulinemia, with a major response rate of 88.9% and overall response rate of 96.3% (Sekiguchi et al., 2020).

  • Investigation of Anti-Tumor Mechanism : Research indicates that tirabrutinib exerts its anti-tumor effect by regulating multiple BTK downstream signaling proteins, like NF-κB, AKT, and ERK, particularly in activated B-cell-like diffuse large B-cell lymphoma (Kozaki et al., 2023).

  • Pharmacokinetic/Pharmacodynamic Modeling for Rheumatoid Arthritis : Tirabrutinib's dosage for treating inflammatory diseases like rheumatoid arthritis was supported by semi-mechanistic pharmacokinetic/pharmacodynamic modeling, suggesting a daily dose of at least 40 mg for optimal BTK occupancy (Meng et al., 2021).

  • Efficacy in Primary Central Nervous System Lymphoma : Tirabrutinib's therapeutic effect has been confirmed pathologically in human patients with relapsed/refractory primary central nervous system lymphoma, indicating its potential as an effective treatment for this condition (Okita et al., 2021).

  • Metabolic Characterization : A study on tirabrutinib's metabolism using liver microsomes from rats, dogs, and humans identified eighteen metabolites, including four glutathione conjugates, revealing insights into its metabolic pathways (Zhang et al., 2021).

  • Safety in Combination Therapies : Tirabrutinib was studied in combination with other cancer drugs like idelalisib and entospletinib, showing good tolerance and safety profiles in patients with various B-cell lymphomas (Morschhauser et al., 2018), (Salles et al., 2018).

  • Case Reports and Studies : Various studies and reports have discussed the outcomes, adverse effects, and long-term implications of tirabrutinib treatment in different patient cohorts, highlighting its diverse applications in oncological contexts (e.g., Ohka et al., 2021, 2022), (Ohka et al., 2021).

Safety And Hazards

Common grade ≥3 adverse events (AEs) were neutropenia (9.1%), lymphopenia, leukopenia, and erythema multiforme (6.8% each). One patient with 480 mg q.d. had grade 5 AEs (pneumocystis jirovecii pneumonia and interstitial lung disease) .

Future Directions

Future research directions for BTKis should include head-to-head studies aiming to determine the best agents in each disease type and for certain types of patients, as well as further effort to overcome known obstacles such as toxicity and acquired resistance .

properties

IUPAC Name

6-amino-9-[(3R)-1-but-2-ynoylpyrrolidin-3-yl]-7-(4-phenoxyphenyl)purin-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N6O3/c1-2-6-21(32)29-14-13-18(15-29)31-24-22(23(26)27-16-28-24)30(25(31)33)17-9-11-20(12-10-17)34-19-7-4-3-5-8-19/h3-5,7-12,16,18H,13-15H2,1H3,(H2,26,27,28)/t18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEJLPXCPMNSRAM-GOSISDBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)N1CCC(C1)N2C3=NC=NC(=C3N(C2=O)C4=CC=C(C=C4)OC5=CC=CC=C5)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC#CC(=O)N1CC[C@H](C1)N2C3=NC=NC(=C3N(C2=O)C4=CC=C(C=C4)OC5=CC=CC=C5)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tirabrutinib

CAS RN

1351636-18-4
Record name Tirabrutinib [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1351636184
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tirabrutinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15227
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Tirabrutinib
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LXG44NDL2T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
919
Citations
S Dhillon - Drugs, 2020 - Springer
… tirabrutinib was approved in Japan for the treatment of recurrent or refractory primary central nervous system lymphoma. Tirabrutinib … tirabrutinib leading to the first approval of tirabrutinib …
Number of citations: 65 link.springer.com
Y Narita, M Nagane, K Mishima, Y Terui… - Neuro …, 2021 - academic.oup.com
… Overall, 20 patients were treated with tirabrutinib 320 mg and 24 patients with tirabrutinib 480 mg, including 17 patients under fasted conditions. The median follow-up period was 9.1 …
Number of citations: 121 academic.oup.com
SA Rule, G Cartron, C Fegan, F Morschhauser, L Han… - Leukemia, 2020 - nature.com
… Grade 3 gastrointestinal hemorrhage observed in 1 tirabrutinib-treated patient (present study… treated with tirabrutinib), headache was a less frequent AE in our study of tirabrutinib (two …
Number of citations: 21 www.nature.com
R Kozaki, M Vogler, HS Walter, S Jayne, D Dinsdale… - Cancers, 2018 - mdpi.com
… We identified DLBCL lines sensitive to tirabrutinib and established a model of acquired resistance to tirabrutinib. The effectiveness of tirabrutinib combined with small molecules in six …
Number of citations: 33 www.mdpi.com
W Munakata, N Sekiguchi, R Shinya, K Suzuki… - Blood, 2019 - Elsevier
… phase 2 study of tirabrutinib in patients with treatment-naïve (… phase 2 study of tirabrutinib in patients with treatment-naÃve (… function were treated with tirabrutinib 480 mg once daily. The …
Number of citations: 17 www.sciencedirect.com
AV Danilov, C Herbaux, HS Walter, P Hillmen… - Clinical Cancer …, 2020 - AACR
… Thus, consistent with previous evaluation of tirabrutinib as monotherapy, in this study tirabrutinib given as monotherapy as well as in combination with idelalisib or entospletinib appears …
Number of citations: 55 aacrjournals.org
N Sekiguchi, S Rai, W Munakata, K Suzuki… - Cancer …, 2020 - Wiley Online Library
Tirabrutinib is a second‐generation Bruton’s tyrosine kinase inhibitor with greater selectivity than ibrutinib. Here, we conducted a multicenter, phase II study of tirabrutinib in patients with …
Number of citations: 66 onlinelibrary.wiley.com
A Liclican, L Serafini, W Xing, G Czerwieniec… - … et Biophysica Acta (BBA …, 2020 - Elsevier
… of the mechanism of action for tirabrutinib, a selective, once … The acyl alkyne reactive group of tirabrutinib was designed to … for their inactivation by tirabrutinib, ibrutinib, acalabrutinib, …
Number of citations: 66 www.sciencedirect.com
W Munakata, K Tobinai - Drugs of Today (Barcelona, Spain: 1998), 2021 - europepmc.org
… Tirabrutinib hydrochloride (tirabrutinib) is a potent, highly selective, irreversible oral inhibitor of BTK. Tirabrutinib … of the preclinical and clinical activity of tirabrutinib, a drug approved in …
Number of citations: 8 europepmc.org
W Munakata, K Ando, K Hatake, N Fukuhara… - Cancer …, 2019 - Wiley Online Library
We evaluated the safety, efficacy, pharmacokinetics, pharmacodynamics and predictive biomarkers of tirabrutinib, a second‐generation, enhanced‐selectivity Bruton's tyrosine kinase …
Number of citations: 48 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.